molecular formula C30H48O4 B1259856 Triptotriterpenic acid C

Triptotriterpenic acid C

Cat. No. B1259856
M. Wt: 472.7 g/mol
InChI Key: IWVWTVWLRSUYNC-YLOASUEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptotriterpenic acid C is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from the roots of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an ursane.

Scientific Research Applications

Isolation and Structure Identification

Triptotriterpenic acid C, a ursolic-type acid, has been isolated from Tripterygium wilfordii Hook.f. Its structure, inferred from various spectral data, was confirmed as 3 beta, 22 alpha-dihydroxy-delta 12-ursene-30-oic acid by X-ray crystallo-diffraction analysis of its methyl ester (C. P. Zhang et al., 1989).

Pharmacological Properties

Triptotriterpenic acid C has been studied for its biological activities, especially in relation to its potential in treating various diseases. Research has shown a focus on the compound's antitumor properties, along with other biological activities (Z. Xian, 1992).

Synthesis and Derivatives

Synthetic methods and the biological properties of derivatives of lupane triterpenoids like Triptotriterpenic acid C have been extensively studied. The research focuses on improving pharmacokinetic properties, such as bioavailability and intracellular accumulation, which are crucial for their potential therapeutic use (M. Grymel et al., 2019).

Antitumor Activity

Studies have shown that compounds like Triptotriterpenic acid C from Tripterygium wilfordii Hook. f. exhibit significant antitumor activities. Certain derivatives have demonstrated strong inhibition against specific cancer cell lines, indicating their potential as anticancer agents (Yang Guang-zhong, 2006).

Biosynthesis and Application in Cell Factories

The biosynthesis pathways of pentacyclic triterpenoids, including Triptotriterpenic acid C, have been a subject of research. Understanding these pathways is vital for the microbial production of these compounds, which could lead to novel therapeutic applications (Zhubo Dai et al., 2019).

properties

Product Name

Triptotriterpenic acid C

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23-,24-,27-,28-,29+,30+/m0/s1

InChI Key

IWVWTVWLRSUYNC-YLOASUEESA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O

synonyms

3,22-dihydroxyurs-12-en-30-oic acid
triptotriterpenic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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